4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate

Catalog No.
S12450703
CAS No.
M.F
C16H13ClN2O5
M. Wt
348.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-me...

Product Name

4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate

IUPAC Name

[4-[(4-chloro-3-nitrophenyl)iminomethyl]-2-methoxyphenyl] acetate

Molecular Formula

C16H13ClN2O5

Molecular Weight

348.74 g/mol

InChI

InChI=1S/C16H13ClN2O5/c1-10(20)24-15-6-3-11(7-16(15)23-2)9-18-12-4-5-13(17)14(8-12)19(21)22/h3-9H,1-2H3

InChI Key

AYFADKYSBGJPNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])OC

4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate is a complex organic compound characterized by its unique structural features. The compound consists of a methoxy group, a chloro group, and a nitro group attached to phenyl rings, which contribute to its chemical reactivity and biological properties. Its molecular formula is C16H13ClN2O5C_{16}H_{13}ClN_2O_5, and it has a molecular weight of approximately 348.74 g/mol. The compound features an imine functional group, which plays a crucial role in its reactivity and interactions with other molecules.

Due to the presence of functional groups:

  • Condensation Reactions: The imine group can participate in condensation reactions with various nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions, altering the compound's properties.
  • Hydrolysis: The acetate moiety can be hydrolyzed to form the corresponding phenolic compound and acetic acid.

These reactions are significant in synthetic organic chemistry for modifying the compound's structure and enhancing its bioactivity.

4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate exhibits notable biological activities, including:

  • Antimicrobial Properties: Compounds with similar structures have shown efficacy against various bacterial strains.
  • Antitumor Activity: Some derivatives have been reported to inhibit tumor growth in vitro and in vivo.
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.

Research indicates that the presence of both chloro and nitro groups significantly enhances the biological activity of such compounds compared to their analogs without these substituents.

The synthesis of 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate typically involves several steps:

  • Formation of the Imine: A reaction between 4-chloro-3-nitroaniline and 2-methoxyacetophenone is carried out under acidic conditions to form the imine linkage.
  • Acetylation: The resulting imine can be acetylated using acetic anhydride or acetyl chloride to yield the final product.
  • Purification: The product is purified through recrystallization or chromatography to obtain pure crystals suitable for characterization.

These methods are standard in organic synthesis, allowing for modifications that can lead to derivatives with enhanced properties.

The applications of 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate are diverse:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Agricultural Chemistry: Its potential as a pesticide or herbicide is being explored, given its structural similarity to known agrochemicals.
  • Chemical Research: Used as a building block in synthesizing other complex organic molecules.

These applications highlight the compound's significance in various fields, including medicinal chemistry and agricultural science.

Studies on the interactions of 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate with biological macromolecules are crucial for understanding its mechanism of action:

  • Protein Binding Studies: Investigating how the compound binds to proteins can reveal insights into its biological activity and potential side effects.
  • Enzyme

Several compounds share structural similarities with 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Chloro-3-nitrophenolNitro and chloro groups on phenolAntimicrobialSimpler structure; lacks imine
2-MethoxyacetophenoneMethoxy and acetophenone moietyAnticancerNo nitro or chloro substituents
N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphe...Complex with additional triazoleAntitumorMore complex with additional functional groups

The presence of both the imine linkage and specific substituents (chloro and nitro) in 4-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}-2-methoxyphenyl acetate sets it apart from these similar compounds, contributing to its unique biological profile and potential applications.

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Exact Mass

348.0512992 g/mol

Monoisotopic Mass

348.0512992 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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